5-Hydroxydiclofenac

Description

This compound has been reported in Bos taurus with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

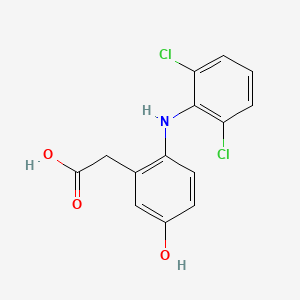

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQURRWYKFZKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219059 | |

| Record name | 5-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69002-84-2 | |

| Record name | 5-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS38436703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxydiclofenac: Discovery and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic pathways of 5-hydroxydiclofenac, a principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). This document details the pivotal role of cytochrome P450 enzymes, particularly CYP3A4, in its formation and subsequent bioactivation to a reactive quinone imine intermediate implicated in diclofenac-induced hepatotoxicity. Furthermore, this guide presents detailed chemical synthesis routes for this compound, including experimental protocols and characterization data. The information is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and medicinal chemistry.

Discovery and Metabolic Significance

This compound was identified as a major human metabolite of diclofenac. Its discovery was crucial in understanding the biotransformation and safety profile of the parent drug. The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic pathway is of significant toxicological interest as this compound can be further oxidized to a reactive p-benzoquinone imine derivative. This intermediate is capable of forming covalent adducts with cellular macromolecules, a mechanism strongly linked to the idiosyncratic hepatotoxicity observed with diclofenac therapy.[1][2]

In Vitro Metabolic Studies

The metabolism of diclofenac to this compound has been extensively studied using in vitro systems, most notably human liver microsomes (HLMs). These studies have been instrumental in elucidating the enzymatic kinetics and the specific P450 isoforms involved.

Experimental Protocol: Incubation of Diclofenac with Human Liver Microsomes

A general protocol for assessing the in vitro metabolism of diclofenac is as follows:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and a solution of diclofenac (e.g., in methanol (B129727) or DMSO, final concentration ranging from 1-100 µM) in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes to allow the substrate to interact with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound and other metabolites using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Enzyme Inhibition Studies: To confirm the role of specific CYP isoforms, selective chemical inhibitors are co-incubated with diclofenac and HLMs. For instance, troleandomycin, a selective inhibitor of CYP3A4, has been shown to significantly reduce the formation of this compound, thereby confirming the major role of this enzyme in the metabolic pathway.

Quantitative Data from Metabolic Studies

The following table summarizes key quantitative data obtained from in vitro metabolism studies of diclofenac.

| Parameter | Value | Experimental System | Reference |

| Km for this compound formation | 43 ± 5 µM | Human Liver Microsomes | [3] |

| Vmax for this compound formation | 15.4 ± 0.6 pmol/min/mg | Human Liver Microsomes | [3] |

| Inhibition by Troleandomycin | Significant inhibition of 5-hydroxylation | Human Liver Microsomes | [4] |

Chemical Synthesis of this compound

The chemical synthesis of this compound is essential for obtaining pure standards for analytical and toxicological studies. A common synthetic approach involves the construction of the diarylamine core via an Ullmann condensation reaction, followed by the introduction and modification of the acetic acid side chain.

General Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles, including the Ullmann condensation for the formation of the C-N bond.

Step 1: Ullmann Condensation to form the Diarylamine Intermediate

The core diarylamine structure is synthesized by the copper-catalyzed coupling of a substituted aniline (B41778) with an aryl halide.

Experimental Protocol: Ullmann Condensation

-

Reactant Mixture: In a reaction vessel, combine 2,6-dichloroaniline, a suitably protected 2-bromo-5-methoxyphenylacetic acid derivative (e.g., a methyl ester), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling point solvent (e.g., DMF or dioxane).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C for several hours to days.

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and unreacted starting materials.

-

Purification: The crude product is purified by column chromatography to yield the diarylamine intermediate.

Step 2: Deprotection and Hydrolysis

The protecting groups on the phenol (B47542) and the carboxylic acid ester are removed to yield the final product, this compound. For example, a methoxy (B1213986) group can be cleaved using a strong acid like HBr, and the ester can be hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Quantitative Data and Characterization

The following table provides key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C14H11Cl2NO3 | [2] |

| Molecular Weight | 312.15 g/mol | [5] |

| CAS Number | 69002-84-2 | [6] |

| Appearance | Light Pink Solid | |

| Purity (analytical standard) | ≥97.0% (HPLC) | [6] |

Spectroscopic Data:

-

¹³C NMR Spectroscopy: Spectral data is available in public databases such as PubChem.[2]

-

Mass Spectrometry (MS/MS): Fragmentation patterns from tandem mass spectrometry are available in databases like the Human Metabolome Database (HMDB) and PubChem, providing structural confirmation.[1][2]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic and synthetic pathways of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060542) [hmdb.ca]

- 2. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Pharmacological Profile of 5-Hydroxydiclofenac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated metabolites. Among these, 5-hydroxydiclofenac is a notable product of cytochrome P450 (CYP) enzyme activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, including its role in both the therapeutic and toxicological profile of diclofenac. Particular emphasis is placed on its comparative cyclooxygenase (COX) inhibitory activity, its pro-apoptotic effects on hepatocytes, and the signaling pathways involved. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacology, and toxicology.

Introduction

Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) and exerting its anti-inflammatory, analgesic, and antipyretic effects. The biotransformation of diclofenac is a critical determinant of its efficacy and safety profile. The formation of hydroxylated metabolites, including this compound, is a key step in its metabolic cascade. Understanding the pharmacological and toxicological properties of these metabolites is essential for a complete characterization of the parent drug. This guide focuses specifically on the 5-hydroxy metabolite, consolidating available data on its formation, biological activities, and the experimental methodologies used for its study.

Metabolism and Pharmacokinetics

Metabolic Formation of this compound

This compound is formed from the parent compound, diclofenac, primarily through oxidation catalyzed by cytochrome P450 enzymes in the liver. Several CYP isoforms are involved in this metabolic pathway, with CYP3A4 playing a major role, and CYP2C9, CYP2C19, and CYP1A2 also contributing.[1]

The metabolic pathway can be visualized as follows:

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for isolated this compound are limited, studies on diclofenac metabolism provide insights into its plasma concentrations and elimination. Following oral administration of diclofenac, the peak plasma concentrations (Cmax) of this compound are generally low compared to the parent drug. The time to reach Cmax (Tmax) and the area under the concentration-time curve (AUC) are also proportionally lower. The apparent terminal half-life of this compound is similar to that of diclofenac, suggesting rapid elimination.[2][3][4]

Table 1: Comparative Pharmacokinetic Parameters of Diclofenac and this compound (Values are illustrative and may vary based on study design)

| Parameter | Diclofenac | This compound | Reference |

| Tmax (h) | ~1-2 | Similar to Diclofenac | [5][6] |

| Cmax (ng/mL) | Variable (dose-dependent) | Significantly lower than Diclofenac | [7] |

| AUC (ng·h/mL) | Variable (dose-dependent) | Significantly lower than Diclofenac | [7] |

| Half-life (t½) (h) | ~1-2 | ~1-3 | [2] |

Pharmacological and Toxicological Profile

Cyclooxygenase (COX) Inhibition

A crucial aspect of the pharmacological profile of any NSAID metabolite is its ability to inhibit COX enzymes. While diclofenac is a non-selective inhibitor of both COX-1 and COX-2, data on the specific IC50 values for this compound are not widely available in the reviewed literature. However, it is generally understood that the hydroxylated metabolites of diclofenac possess significantly less anti-inflammatory activity compared to the parent compound.[7]

Table 2: Comparative In Vitro COX Inhibition (IC50 Values)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diclofenac | 0.076 - 0.611 | 0.026 - 0.63 | ~0.97 - 2.9 | [8] |

| This compound | Data not available | Data not available | Data not available |

Hepatotoxicity and Apoptosis

A significant body of evidence suggests that this compound plays a role in the hepatotoxicity associated with diclofenac. This metabolite is considered to have the highest apoptotic effect on hepatocytes among the various diclofenac metabolites.[9] The proposed mechanism involves the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

The apoptotic signaling cascade initiated by this compound is primarily mediated through the mitochondrial (intrinsic) pathway. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[2][9] The process is also regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.[10][11][12][13][14]

Role in NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation. Some studies have shown that diclofenac can inhibit the NF-κB signaling pathway.[15][16][17][18] However, the direct effect of this compound on NF-κB activation is not well-documented in the currently available literature. Further research is needed to elucidate its specific role in this pathway.

Experimental Protocols

In Vitro Metabolism of Diclofenac

Objective: To determine the formation of this compound from diclofenac using liver microsomes.

Workflow:

Methodology:

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), diclofenac, and a NADPH-generating system (or NADPH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Hepatocyte Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on hepatocytes.

Methodology:

-

Cell Seeding: Seed hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a 96-well plate and allow them to adhere overnight.[3][4][7][9][19][20][21]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3][4]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][9][21]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Conclusion

This compound, a primary metabolite of diclofenac, exhibits a distinct pharmacological and toxicological profile. While it appears to have significantly lower anti-inflammatory activity than the parent drug, it plays a crucial role in the hepatotoxicity associated with diclofenac through the induction of apoptosis via the mitochondrial pathway. The data consolidated in this guide highlight the importance of considering the metabolic fate of NSAIDs in drug development and clinical practice. Further research is warranted to fully elucidate the COX inhibitory profile of this compound and its potential interactions with other cellular signaling pathways, such as NF-κB. A deeper understanding of these aspects will contribute to the safer and more effective use of diclofenac and the development of novel anti-inflammatory agents with improved safety profiles.

References

- 1. targetmol.cn [targetmol.cn]

- 2. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of rectal diclofenac and its hydroxy metabolites in man. | Semantic Scholar [semanticscholar.org]

- 4. pjps.pk [pjps.pk]

- 5. Pharmacokinetics of diclofenac after oral administration of its potassium salt in sachet and tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. static.igem.wiki [static.igem.wiki]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

The Role of Cytochrome P450 in the Formation of 5-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of cytochrome P450 (CYP) enzymes in the metabolic formation of 5-hydroxydiclofenac, a minor but significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). Understanding this metabolic pathway is crucial for comprehending diclofenac's overall disposition, potential drug-drug interactions, and the mechanisms underlying its idiosyncratic hepatotoxicity.

Introduction: The Metabolic Fate of Diclofenac

Diclofenac undergoes extensive hepatic biotransformation, primarily through two main pathways: hydroxylation and glucuronidation.[1] The major oxidative metabolite is 4'-hydroxydiclofenac, a reaction almost exclusively catalyzed by CYP2C9.[2] However, the formation of other minor hydroxylated metabolites, including this compound, is also of significant interest due to their potential to be converted into reactive intermediates.[3][4]

Cytochrome P450 Isozymes in this compound Formation

In vitro studies utilizing human liver microsomes, hepatocytes, and recombinant human CYP enzymes have identified several isozymes capable of catalyzing the 5-hydroxylation of diclofenac.

Primary Contributing Isozyme: CYP3A4

The predominant enzyme responsible for the formation of this compound is CYP3A4.[2][3][5] This has been demonstrated through experiments using specific chemical inhibitors of CYP3A4, such as troleandomycin (B1681591) and ketoconazole, which significantly reduce the formation of this metabolite in human liver microsomes.[5][6] Furthermore, studies with recombinant human CYP3A4 have confirmed its catalytic activity in producing this compound.[5]

Secondary Contributing Isozymes: The CYP2C Subfamily

While CYP3A4 is the primary catalyst, other members of the CYP2C subfamily also contribute to a lesser extent to the 5-hydroxylation of diclofenac.[2][4] These include CYP2C8, CYP2C18, and CYP2C19.[4][7] The relative contribution of these enzymes appears to be less significant than that of CYP3A4.[4] Interestingly, while CYP2C9 is the main driver of 4'-hydroxylation, its role in 5-hydroxylation is minimal.[7]

The metabolic pathway of diclofenac to its hydroxylated metabolites is depicted in the following diagram:

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the key kinetic parameters from a representative study.

| Enzyme Source | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Reference |

| Human Liver Microsomes | This compound | 43 ± 5 | 15.4 ± 0.6 | [4][8] |

| Human Liver Microsomes | 4'-hydroxydiclofenac | 9 ± 1 | 432 ± 15 | [4][8] |

Values are presented as mean ± standard deviation.

Experimental Protocols

The determination of the roles of specific CYP isozymes in this compound formation relies on a series of well-established in vitro experimental protocols.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is fundamental for studying the overall hepatic metabolism of a drug candidate.

Objective: To determine the rate of formation of this compound from diclofenac in a pooled human liver microsomal preparation.

Materials:

-

Diclofenac

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL), and diclofenac (e.g., 100 µM) in a final volume of 200 µL.[3]

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

-

Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.[3]

-

Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).

Recombinant Human CYP Isozyme Assays

This approach allows for the investigation of the contribution of individual CYP enzymes to the metabolism of a drug.

Objective: To determine which specific CYP isozymes are capable of forming this compound.

Materials:

-

Diclofenac

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C8, etc., expressed in a system like baculovirus-infected insect cells)

-

Buffer and co-factors as per the manufacturer's instructions

-

NADPH regenerating system

Procedure: The procedure is similar to the HLM assay, with the key difference being the use of individual recombinant CYP enzymes instead of pooled microsomes. This allows for the direct assessment of each enzyme's catalytic activity towards diclofenac.

Chemical Inhibition Studies

This method helps to confirm the involvement of specific CYP families in the metabolism of a drug in a complex system like HLM.

Objective: To assess the effect of specific CYP inhibitors on the rate of this compound formation in HLM.

Materials:

-

All materials from the HLM assay

-

Specific CYP inhibitors (e.g., troleandomycin for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)

Procedure:

-

Follow the HLM protocol, but pre-incubate the microsomes with a specific inhibitor for a defined period before the addition of diclofenac.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.[5]

The following diagram illustrates a typical experimental workflow for identifying the CYP enzymes responsible for this compound formation.

Analytical Methods

The accurate quantification of this compound is essential for these studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most commonly employed analytical technique due to its high sensitivity and selectivity.[9][10][11] An analytical standard for this compound is commercially available for method development and quantification.

Further Metabolism and Toxicological Implications

This compound can be further oxidized to a reactive p-benzoquinone imine derivative.[5] This reactive metabolite can covalently bind to cellular macromolecules, including proteins, which is a proposed mechanism for diclofenac-induced hepatotoxicity.[3][5] The formation of these reactive species is of particular concern in individuals who may have higher CYP3A4 activity or compromised detoxification pathways.[5]

Conclusion

The formation of this compound is a minor metabolic pathway in the overall disposition of diclofenac, primarily catalyzed by CYP3A4 with minor contributions from CYP2C8, CYP2C18, and CYP2C19. Although a minor pathway, it is of significant toxicological interest due to the potential for the formation of reactive quinone imine intermediates. A thorough understanding of the enzymes involved and the factors that can influence their activity is critical for drug development professionals to assess the potential for drug-drug interactions and idiosyncratic toxicity associated with diclofenac and other drug candidates that may undergo similar metabolic activation. The experimental protocols outlined in this guide provide a robust framework for investigating the role of cytochrome P450 enzymes in the metabolism of xenobiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of human hepatic cytochrome P450s 2C9 and 3A4 in the metabolic activation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diclofenac and its derivatives as tools for studying human cytochromes P450 active sites: particular efficiency and regioselectivity of P450 2Cs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Relationship between CYP2C8 genotypes and diclofenac 5-hydroxylation in healthy Spanish volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 5-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydiclofenac is a primary oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While the anti-inflammatory, analgesic, and antipyretic properties of diclofenac are well-established and primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, the pharmacological activities of its metabolites are of significant interest in understanding the overall therapeutic and toxicological profile of the parent drug. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its core molecular interactions and cellular effects. The information presented herein is intended to support further research and drug development efforts in the field of inflammation and pharmacology.

Core Mechanisms of Action

The in vitro mechanism of action of this compound is multifaceted, involving both classical and novel pathways. These include the inhibition of key enzymes in the inflammatory cascade, modulation of cellular signaling pathways, and potential antioxidant effects.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for NSAIDs and their metabolites is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Quantitative Data:

The inhibitory potency of this compound against COX-1 and COX-2 has been determined in vitro. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 447 | 447 | 1 |

| Diclofenac | 0.0206 | 0.103 | 0.2 |

Data sourced from available literature and databases. It is important to note that assay conditions can influence IC50 values.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of in vitro assays, such as the colorimetric COX inhibitor screening assay.

Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (colorimetric substrate)

-

Test compound (this compound) and reference inhibitors

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway Diagram:

Modulation of Neutrophil Function

Neutrophils are key effector cells in the innate immune response and contribute significantly to inflammation. Their activation involves a series of events, including the production of reactive oxygen species (ROS) in a process known as the respiratory burst.

Experimental Protocol: Neutrophil Respiratory Burst Assay

The effect of this compound on the neutrophil respiratory burst can be quantified by measuring the production of superoxide (B77818) anion (O2•−), a primary ROS.

Principle: This assay is based on the reduction of cytochrome c by superoxide anions produced by stimulated neutrophils. The reduction of cytochrome c is measured spectrophotometrically at 550 nm.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

Cytochrome c

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS to a final concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup: In a 96-well plate, add the neutrophil suspension, cytochrome c, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the stimulant (PMA or fMLP) to initiate the respiratory burst.

-

Measurement: Immediately measure the absorbance at 550 nm at regular intervals for up to 60 minutes.

-

Data Analysis: Calculate the rate of superoxide production from the change in absorbance over time. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.

Experimental Workflow Diagram:

Potential Antioxidant Effects and Inhibition of Lipid Peroxidation

Oxidative stress and lipid peroxidation are implicated in the pathophysiology of inflammation. The ability of a compound to mitigate these processes can contribute to its anti-inflammatory profile.

Specific quantitative data on the inhibition of lipid peroxidation by this compound is not extensively documented. However, its potential to act as an antioxidant can be assessed using established in vitro methods.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

-

Biological sample (e.g., liver microsomes, liposomes)

-

Lipid peroxidation initiator (e.g., FeSO4/ascorbate)

-

Test compound (this compound)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the biological sample, the lipid peroxidation initiator, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to induce lipid peroxidation.

-

Reaction Termination: Stop the reaction by adding TCA, followed by centrifugation to precipitate proteins.

-

Color Development: Add TBA solution to the supernatant and heat at 95-100°C for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. Determine the percentage inhibition of lipid peroxidation by this compound.

Novel Mechanism: Interaction with CaMKIIα Hub Domain

Recent studies have revealed a novel potential mechanism of action for this compound involving its interaction with the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. CaMKIIα is a crucial enzyme in synaptic plasticity and has been implicated in inflammatory signaling.

Quantitative Data:

The binding affinity of this compound for the CaMKIIα hub domain has been quantified.

| Parameter | Value |

| Kd (Dissociation Constant) | 22 nM |

| Ki (Inhibition Constant) | 35 nM |

These values indicate a high-affinity interaction between this compound and the CaMKIIα hub domain.

Signaling Pathway Diagram:

The interaction of this compound with the CaMKIIα hub domain may modulate downstream signaling pathways that influence the expression of inflammatory mediators.

Experimental Protocol: Thermal Shift Assay (TSA) for Target Engagement

TSA can be used to confirm the direct binding of this compound to the CaMKIIα hub domain and assess its effect on protein stability.

Principle: The binding of a ligand to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Materials:

-

Purified CaMKIIα hub domain protein

-

Test compound (this compound)

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument or a dedicated thermal shift assay instrument

-

Assay buffer

Procedure:

-

Reaction Setup: In a PCR plate, prepare reaction mixtures containing the purified CaMKIIα hub domain, the fluorescent dye, and the test compound at various concentrations in the assay buffer.

-

Thermal Denaturation: Place the plate in the instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A shift in the Tm in the presence of this compound compared to the control indicates binding and a change in protein stability.

Summary and Future Directions

The in vitro mechanism of action of this compound is complex, involving the established NSAID pathway of COX inhibition, as well as a novel interaction with the CaMKIIα hub domain. While its potency as a COX inhibitor appears to be lower than that of its parent compound, diclofenac, its high-affinity binding to CaMKIIα suggests a distinct pharmacological profile that warrants further investigation.

Future research should focus on:

-

Quantitative analysis of the effects of this compound on neutrophil activation and lipid peroxidation to provide a more complete understanding of its anti-inflammatory and antioxidant properties.

-

Elucidating the downstream consequences of this compound binding to the CaMKIIα hub domain and its precise role in modulating inflammatory signaling pathways.

-

Comparative studies with diclofenac and other metabolites to dissect the relative contributions of each compound to the overall in vivo efficacy and safety of diclofenac.

This technical guide provides a foundational understanding of the in vitro mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided experimental protocols and data serve as a practical resource for designing and interpreting future studies.

5-Hydroxydiclofenac: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is associated with rare but potentially severe idiosyncratic drug-induced liver injury (DILI). A significant body of research points towards the central role of its metabolites in mediating this hepatotoxicity. This technical guide provides an in-depth examination of the biological activity and cytotoxicity of 5-hydroxydiclofenac, a major phase I metabolite of diclofenac. This document outlines the metabolic pathways leading to its formation, its subsequent metabolism, and its mechanisms of cellular toxicity, with a particular focus on hepatocytes. Key topics covered include the induction of apoptosis via the mitochondrial pathway, the generation of reactive oxygen species (ROS), and the activation of the caspase cascade. Detailed experimental protocols for assessing these cytotoxic effects are provided, along with a compilation of quantitative data from various studies. Furthermore, this guide utilizes graphical representations to illustrate the complex signaling pathways and experimental workflows involved in the study of this compound-mediated cytotoxicity.

Introduction

Diclofenac is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, this compound is a significant product, formed mainly by the action of CYP2C9 and CYP3A4.[1][2] While initially considered a detoxification product, emerging evidence suggests that this compound is not an inert metabolite. It can undergo further biotransformation to reactive intermediates and has been shown to possess intrinsic biological and cytotoxic activities. Understanding the toxicological profile of this compound is crucial for elucidating the mechanisms of diclofenac-induced hepatotoxicity and for the development of safer NSAIDs.

Metabolism of this compound

This compound is not the final product in the metabolic cascade of diclofenac. It can be further metabolized, contributing to the complexity of diclofenac's toxicological profile.

Formation of this compound

Diclofenac is hydroxylated at the 5-position of the phenylacetic acid ring to form this compound. This reaction is primarily catalyzed by CYP2C9 and to a lesser extent by other CYP isoforms.[2]

Further Metabolism to Reactive Species

This compound can be further oxidized to N,5-dihydroxydiclofenac.[1] This minor metabolite is of particular interest as its formation has been correlated with in vitro cytotoxicity in hepatocytes.[1][3] Hepatic microsomes have demonstrated the ability to both oxidize this compound to N,5-dihydroxydiclofenac and reduce it back, a process that consumes NADPH and can contribute to cellular stress.[1][3]

The metabolic pathway of diclofenac to this compound and its subsequent reactive metabolites is depicted below:

Biological Activity and Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis, particularly in hepatocytes. This process is intricately linked to mitochondrial dysfunction and the generation of oxidative stress.

Induction of Apoptosis

Studies have shown that this compound is a potent inducer of apoptosis in rat and human hepatocytes.[4][5] The mitochondrial pathway is believed to be the primary mechanism involved in this process.[4] Key events in this compound-induced apoptosis include:

-

Mitochondrial Permeability Transition (MPT): this compound can induce the opening of the mitochondrial permeability transition pore (MPTP).[6][7] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

-

Reactive Oxygen Species (ROS) Generation: A significant increase in intracellular ROS is a hallmark of this compound toxicity.[4][8] This oxidative stress contributes to mitochondrial damage and the activation of apoptotic signaling cascades.

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases. Both initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) are activated in response to this compound.[4][9]

The proposed signaling pathway for this compound-induced apoptosis is illustrated below:

Quantitative Data on Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its parent compound, diclofenac.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HL-60 Leukemia Cells | Not Specified | IC50 | 661 µM | |

| Diclofenac | Rat Hepatocytes | LDH Leakage | MNTC (24h) | 450 µM | [6] |

| Diclofenac | Human Hepatocytes | Not Specified | IC50 | 514 ± 38 µM (with Ketoconazole) | [3] |

Table 1: In Vitro Cytotoxicity of this compound and Diclofenac

| Parameter | Condition | Fold Increase over Control | Reference |

| Caspase-3 Activation | 350 µM Diclofenac in Rat Hepatocytes (12h) | 3-5 fold | [6] |

| Reactive Oxygen Species (ROS) Generation | 500 µM Diclofenac in HepG2 cells | Time-dependent increase | [8] |

Table 2: Quantitative Effects on Apoptotic Markers

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity and cytotoxicity of this compound.

An overview of the experimental workflow is presented below:

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat cells with various concentrations of this compound or diclofenac. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Intracellular ROS Measurement (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Protocol:

-

Cell Treatment: Treat cells with the test compound.

-

JC-1 Staining: Incubate the cells with 5 µg/mL JC-1 in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Fluorescence Measurement: Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microscope, microplate reader, or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

Principle: This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-AFC) which, upon cleavage by active caspase-3, releases a fluorescent molecule (AFC). The fluorescence intensity is directly proportional to the caspase-3 activity.

Protocol:

-

Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzymatic Reaction: Incubate a specific amount of cell lysate with the caspase-3 substrate in a reaction buffer.

-

Fluorescence Measurement: Measure the fluorescence of the released AFC using a fluorometer (excitation ~400 nm, emission ~505 nm).

-

Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold increase in caspase-3 activity compared to the control.

Conclusion

This compound, a major metabolite of diclofenac, is not an inert bystander in diclofenac-induced hepatotoxicity. It possesses intrinsic cytotoxic properties, primarily through the induction of apoptosis in hepatocytes. The underlying mechanisms involve mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, increased generation of reactive oxygen species, and subsequent activation of the caspase cascade. The further metabolism of this compound to N,5-dihydroxydiclofenac may also contribute to its toxicity. A thorough understanding of the biological activities of this compound is essential for a complete picture of diclofenac's hepatotoxic potential and for guiding the development of safer anti-inflammatory drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological profiles of drug metabolites.

References

- 1. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Permeability Transition Pore Sealing Agents and Antioxidants Protect Oxidative Stress and Mitochondrial Dysfunction Induced by Naproxen, Diclofenac and Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial H2O2 Is a Central Mediator of Diclofenac-Induced Hepatocellular Injury [mdpi.com]

- 9. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells | PLOS One [journals.plos.org]

5-Hydroxydiclofenac's Induction of Apoptosis in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying 5-hydroxydiclofenac-induced apoptosis in hepatocytes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, experimental methodologies, and key quantitative data associated with this critical aspect of drug-induced liver injury (DILI).

Introduction

Diclofenac (B195802), a widely used nonsteroidal anti-inflammatory drug (NSAID), is associated with rare but potentially severe hepatotoxicity.[1][2][3] The metabolic activation of diclofenac in the liver to reactive metabolites is a key initiating event in its toxicity.[3][4][5] One of the major metabolites, this compound, has been shown to play a significant role in inducing apoptosis, or programmed cell death, in hepatocytes.[6][7] Understanding the precise mechanisms by which this compound triggers hepatocyte apoptosis is crucial for developing strategies to mitigate the risk of diclofenac-induced liver injury.

This guide summarizes the current knowledge on the topic, presenting quantitative data in a structured format, detailing experimental protocols for key assays, and providing visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatocytes. These data illustrate the dose- and time-dependent nature of this compound-induced cytotoxicity and apoptosis.

Table 1: Cytotoxicity of Diclofenac and its Metabolites in Hepatocytes

| Compound | Cell Type | Time Point (h) | IC50 (µM) | Reference |

| Diclofenac | Rat Hepatocytes | 24 | ~450 | [2][8] |

| This compound | Human Hepatocytes | Not Specified | Not Explicitly Stated, but contributes to toxicity | [6][7] |

| N,5-dihydroxydiclofenac | Human Hepatocytes | Not Specified | Correlated with cytotoxicity | [5] |

Table 2: Induction of Apoptosis by Diclofenac in Rat Hepatocytes

| Diclofenac Concentration (µM) | Time (h) | Caspase-3 Activation (fold control) | Reference |

| 350 | 12 | 3-5 | [2] |

Table 3: Effect of Diclofenac and its Metabolites on Mitochondrial Function

| Compound | Effect | Key Findings | Reference |

| Diclofenac | Inhibition of ATP synthesis | Mechanism-based inhibition | [9] |

| 4'-OH-Diclofenac | Potent inhibition of ATP synthesis | 2-5 fold more potent than Diclofenac | [9] |

| 5-OH-Diclofenac | Less potent inhibitor of ATP synthesis | Less potent than Diclofenac | [9] |

| Diclofenac | Decrease in ATP levels | Precedes cytotoxicity | [5][10] |

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound in hepatocytes is a multi-faceted process primarily revolving around mitochondrial dysfunction. The following diagram illustrates the key signaling events.

Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.

Experimental Workflows

The following diagram outlines a typical experimental workflow for investigating this compound-induced apoptosis in hepatocytes.

Caption: Experimental workflow for studying hepatocyte apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound-induced hepatocyte apoptosis.

Hepatocyte Isolation and Culture

Primary hepatocytes are the preferred cell model for studying drug metabolism and toxicity.

-

Source: Rat or human liver tissue.

-

Isolation: Typically isolated using a two-step collagenase perfusion technique.

-

Culture: Plated on collagen-coated culture dishes in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics. Cells are allowed to attach for several hours before treatment.

Cell Viability Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[11][12][13][14]

-

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells.[13]

-

Protocol:

-

Seed hepatocytes in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for desired time points. Include vehicle controls (negative control) and a lysis buffer (positive control for maximum LDH release).

-

After incubation, carefully collect the cell culture supernatant.

-

Add the LDH assay reaction mixture to the supernatant according to the manufacturer's instructions (e.g., from kits available from Roche, Promega, or Jiancheng Bioengineering Institute).[11][12][14]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

-

Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18][19]

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15][16][17] The label can be a fluorophore for direct detection or a hapten for indirect detection.

-

Protocol (for adherent cells):

-

Culture hepatocytes on coverslips in a multi-well plate and treat with this compound.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][17]

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[15]

-

Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[15][17]

-

Wash the cells to remove unincorporated nucleotides.

-

If indirect detection is used, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20][21][22]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]

-

Protocol:

-

Culture and treat hepatocytes as described previously.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[23][24][25][26][27]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[23]

-

Protocol:

-

Prepare total protein lysates from treated and control hepatocytes using a suitable lysis buffer (e.g., RIPA buffer).[24]

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-PARP) overnight at 4°C.[24][25]

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to quantify changes in protein expression or cleavage. The cleavage of caspases (e.g., pro-caspase-3 to its active fragments) and PARP are key indicators of apoptosis.[25][26]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early event in the intrinsic pathway of apoptosis.[28][29][30][31][32]

-

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM (tetramethylrhodamine, methyl ester), accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. TMRM fluorescence intensity is directly proportional to ΔΨm.

-

Protocol (using JC-1 and flow cytometry):

-

Culture and treat hepatocytes.

-

Stain the cells with JC-1 dye according to the manufacturer's protocol.

-

Incubate for 15-30 minutes at 37°C.

-

Wash and resuspend the cells in PBS.

-

Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

-

A shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.

-

Conclusion

The metabolism of diclofenac to this compound is a critical step in the initiation of hepatocyte apoptosis. The subsequent generation of reactive oxygen species, mitochondrial dysfunction, and activation of the caspase cascade are central to the execution of this cell death program. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the mechanisms of this compound-induced liver injury and to evaluate potential therapeutic interventions. A thorough understanding of these processes is essential for the development of safer NSAIDs and for the management of DILI.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of diclofenac hepatotoxicity: Association of cell injury with oxidative metabolism and decrease in ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactate dehydrogenase cytotoxicity assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 15. clyte.tech [clyte.tech]

- 16. assaygenie.com [assaygenie.com]

- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]

- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 32. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of 5-Hydroxydiclofenac Solid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the solid form of 5-Hydroxydiclofenac, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While extensive research has been conducted on the parent drug, diclofenac, publicly available experimental data on the solid-state characteristics of this compound is limited. This guide summarizes the available information and presents standardized experimental protocols for its full solid-state characterization.

General Physicochemical Properties

This compound is typically available as a light grey or light pink solid powder.[1][2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Key identifiers and basic properties are summarized in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid | [4] |

| CAS Number | 69002-84-2 | [3][5] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃ | [3][5] |

| Molecular Weight | 312.15 g/mol | [5] |

| Appearance | Light grey to light pink solid powder | [1][2] |

| Purity (Typical) | ≥97.0% (HPLC) |

Thermal Properties

The thermal behavior of a pharmaceutical solid is critical for understanding its stability, polymorphism, and processability.

Melting Point: A melting point of 176-178 °C has been reported by a commercial supplier; however, the experimental methodology for this determination is not publicly available.[2]

Thermal Stability: Specific thermogravimetric analysis (TGA) data for this compound is not readily available in the scientific literature. TGA is essential for determining the temperature at which the compound begins to degrade. For the parent compound, diclofenac sodium, degradation has been shown to begin at approximately 281°C in a nitrogen atmosphere.[6]

Solubility and Dissociation Constant

Solubility: this compound is soluble in DMSO.[3] Detailed quantitative solubility data in various organic solvents and aqueous buffers at different pH values are not extensively reported in peer-reviewed literature.

pKa: The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. While an experimentally determined pKa for this compound is not available, computational predictions suggest a pKa for the strongest acidic group (the carboxylic acid) to be approximately 3.81. The phenolic hydroxyl group would have a higher pKa.

Solid-State Characterization

A comprehensive solid-state characterization is crucial to identify and control the crystalline form of an active pharmaceutical ingredient (API), which can significantly impact its bioavailability and stability. While specific experimental data for this compound is sparse, the following sections detail the standard methodologies for such a characterization.

XRPD is the primary technique for identifying the crystalline or amorphous nature of a solid and for characterizing different polymorphic forms.[7]

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, glass transitions, and polymorphic transformations.[8]

TGA measures the change in mass of a sample as a function of temperature or time, which is used to assess thermal stability and decomposition profiles.[6]

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, offering a characteristic fingerprint for a specific compound and its solid form.[9]

Experimental Protocols

The following are detailed, representative protocols for the solid-state characterization of a pharmaceutical compound like this compound.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrument Setup: An X-ray diffractometer with a Cu Kα radiation source is typically used. The instrument is set to a voltage and current appropriate for the source (e.g., 40 kV and 40 mA).

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.

-

Data Analysis: The resulting diffraction pattern is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, indicating an amorphous solid. The peak positions (2θ) and relative intensities are used to identify the crystalline form.

-

Sample Preparation: Approximately 2-5 mg of this compound powder is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Instrument Setup: A calibrated DSC instrument is purged with nitrogen gas at a flow rate of 50 mL/min.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed for endothermic events (melting, glass transition) and exothermic events (crystallization, degradation). The onset temperature and peak maximum of the melting endotherm are determined.

-

Sample Preparation: Approximately 5-10 mg of this compound powder is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

-

Sample Preparation: A small amount of this compound powder is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹ by co-adding a number of scans (e.g., 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is also collected.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and relative intensities of the absorption bands are assigned to specific functional group vibrations.

-